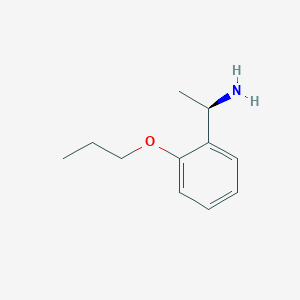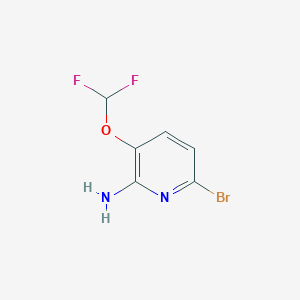
(R)-1-(2-Propoxyphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Propoxyphenyl)ethan-1-amine is an organic compound with a molecular formula of C11H17NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Propoxyphenyl)ethan-1-amine typically involves the reaction of 2-propoxybenzaldehyde with a chiral amine source. One common method is the reductive amination of 2-propoxybenzaldehyde using a chiral amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Propoxyphenyl)ethan-1-amine may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalytic hydrogenation using a chiral catalyst is another potential method for large-scale production.
化学反応の分析
Types of Reactions
®-1-(2-Propoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or a nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
®-1-(2-Propoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chiral amines and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-1-(2-Propoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction in the nervous system.
類似化合物との比較
Similar Compounds
(S)-1-(2-Propoxyphenyl)ethan-1-amine: The enantiomer of the compound, with a different three-dimensional arrangement.
1-(2-Methoxyphenyl)ethan-1-amine: A similar compound with a methoxy group instead of a propoxy group.
1-(2-Ethoxyphenyl)ethan-1-amine: A similar compound with an ethoxy group instead of a propoxy group.
Uniqueness
®-1-(2-Propoxyphenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can affect the compound’s lipophilicity, making it more or less soluble in different solvents compared to its analogs.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(1R)-1-(2-propoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1 |
InChIキー |
YMYIRGXYTSENMW-SECBINFHSA-N |
異性体SMILES |
CCCOC1=CC=CC=C1[C@@H](C)N |
正規SMILES |
CCCOC1=CC=CC=C1C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)


![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)
![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)
![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)


